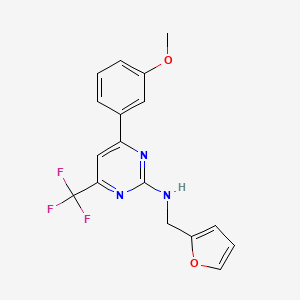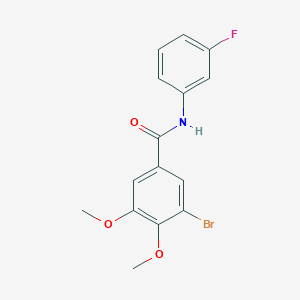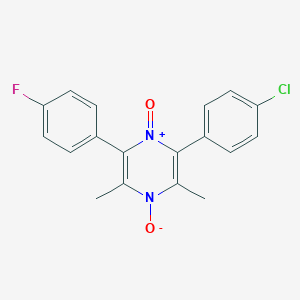![molecular formula C19H27N3O4S B4386097 1-cyclohexyl-N-{4-[(ethylamino)sulfonyl]phenyl}-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4386097.png)
1-cyclohexyl-N-{4-[(ethylamino)sulfonyl]phenyl}-5-oxo-3-pyrrolidinecarboxamide
Übersicht
Beschreibung
1-cyclohexyl-N-{4-[(ethylamino)sulfonyl]phenyl}-5-oxo-3-pyrrolidinecarboxamide, also known as CX-4945, is a small molecule inhibitor of protein kinase CK2. CK2 is a serine/threonine kinase that is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. CX-4945 has gained significant attention in scientific research due to its potential therapeutic applications in cancer treatment.
Wirkmechanismus
1-cyclohexyl-N-{4-[(ethylamino)sulfonyl]phenyl}-5-oxo-3-pyrrolidinecarboxamide acts as a selective inhibitor of CK2 by binding to its ATP-binding pocket, thereby preventing its phosphorylation activity. CK2 plays a critical role in various cellular processes, including DNA damage repair, cell cycle regulation, and apoptosis. Inhibition of CK2 by 1-cyclohexyl-N-{4-[(ethylamino)sulfonyl]phenyl}-5-oxo-3-pyrrolidinecarboxamide leads to the accumulation of DNA damage and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
1-cyclohexyl-N-{4-[(ethylamino)sulfonyl]phenyl}-5-oxo-3-pyrrolidinecarboxamide has been shown to exhibit potent anticancer activity in various in vitro and in vivo models. In preclinical studies, 1-cyclohexyl-N-{4-[(ethylamino)sulfonyl]phenyl}-5-oxo-3-pyrrolidinecarboxamide has been shown to inhibit tumor growth and induce apoptosis in a variety of cancer types, including breast, prostate, pancreatic, and lung cancer. 1-cyclohexyl-N-{4-[(ethylamino)sulfonyl]phenyl}-5-oxo-3-pyrrolidinecarboxamide has also been shown to sensitize cancer cells to chemotherapy and radiotherapy, thereby enhancing their therapeutic efficacy.
Vorteile Und Einschränkungen Für Laborexperimente
1-cyclohexyl-N-{4-[(ethylamino)sulfonyl]phenyl}-5-oxo-3-pyrrolidinecarboxamide has several advantages as a research tool, including its high selectivity for CK2, its potent inhibitory activity, and its ability to induce apoptosis in cancer cells. However, 1-cyclohexyl-N-{4-[(ethylamino)sulfonyl]phenyl}-5-oxo-3-pyrrolidinecarboxamide also has some limitations, including its low solubility in water, its potential off-target effects, and its limited bioavailability.
Zukünftige Richtungen
1-cyclohexyl-N-{4-[(ethylamino)sulfonyl]phenyl}-5-oxo-3-pyrrolidinecarboxamide has shown promising results in preclinical and clinical trials, and its potential therapeutic applications in cancer treatment are currently being investigated. In the future, further studies are needed to explore the optimal dosing and scheduling of 1-cyclohexyl-N-{4-[(ethylamino)sulfonyl]phenyl}-5-oxo-3-pyrrolidinecarboxamide in combination with other anticancer agents. Additionally, the potential use of 1-cyclohexyl-N-{4-[(ethylamino)sulfonyl]phenyl}-5-oxo-3-pyrrolidinecarboxamide in other diseases, such as neurodegenerative disorders and viral infections, should be explored.
Wissenschaftliche Forschungsanwendungen
1-cyclohexyl-N-{4-[(ethylamino)sulfonyl]phenyl}-5-oxo-3-pyrrolidinecarboxamide has been extensively studied in preclinical and clinical trials for its potential therapeutic applications in cancer treatment. CK2 is overexpressed in various types of cancer, and its inhibition by 1-cyclohexyl-N-{4-[(ethylamino)sulfonyl]phenyl}-5-oxo-3-pyrrolidinecarboxamide has been shown to induce apoptosis and inhibit tumor growth. 1-cyclohexyl-N-{4-[(ethylamino)sulfonyl]phenyl}-5-oxo-3-pyrrolidinecarboxamide has also been investigated for its potential use in combination with other anticancer agents, such as chemotherapy and radiotherapy, to enhance their efficacy.
Eigenschaften
IUPAC Name |
1-cyclohexyl-N-[4-(ethylsulfamoyl)phenyl]-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O4S/c1-2-20-27(25,26)17-10-8-15(9-11-17)21-19(24)14-12-18(23)22(13-14)16-6-4-3-5-7-16/h8-11,14,16,20H,2-7,12-13H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWDXOEFSMOAFDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2CC(=O)N(C2)C3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2,2-dimethylpropyl){5-[4-(2-methylbenzoyl)-1-piperazinyl]-2-nitrophenyl}amine](/img/structure/B4386025.png)

![2-(2-chloro-6-fluorophenyl)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B4386041.png)
![1-[(5-chloro-2-ethoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B4386055.png)
![2-[1-(4-methylbenzoyl)-3-oxo-2-piperazinyl]-N-phenylacetamide](/img/structure/B4386067.png)
![2-(phenylsulfonyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4386071.png)


![N-(2,3-dimethylphenyl)-3-[3-(3-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B4386093.png)

![7-butyl-1,3-dimethyl-8-[(2-methyl-1-piperidinyl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4386104.png)
![1-(4-ethoxyphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4386110.png)
![N-[2-(4-morpholinylcarbonyl)phenyl]-2-phenyl-2-(phenylthio)acetamide](/img/structure/B4386118.png)
